molecular formula C18H21NO3 B2745710 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide CAS No. 1797722-84-9

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide

Cat. No.: B2745710
CAS No.: 1797722-84-9
M. Wt: 299.37
InChI Key: IKWODVQASYCHMO-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide is an organic compound with a complex structure that includes methoxy and benzamide functional groups

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods such as recrystallization and chromatography is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions are typical, using reagents like bromine (Br2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron (Fe) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-7-4-5-10-16(13)18(20)19-12-17(22-3)14-8-6-9-15(11-14)21-2/h4-11,17H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWODVQASYCHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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